Bienvenue dans la boutique en ligne BenchChem!

4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide

Antimicrobial Resistance Medicinal Chemistry Structure-Activity Relationship (SAR)

4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide (CAS 1245796-85-3) is a halogenated sulfonamide Schiff base compound synthesized via condensation of 5-bromo-2-hydroxybenzaldehyde with 4-aminobenzenesulfonamide (sulfanilamide). This compound belongs to a therapeutically relevant class of azomethine (-CH=N-) derivatives known for their ability to chelate transition metals and inhibit enzymes such as carbonic anhydrases and acetylcholinesterase.

Molecular Formula C13H11BrN2O3S
Molecular Weight 355.21
CAS No. 1245796-85-3
Cat. No. B2597403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide
CAS1245796-85-3
Molecular FormulaC13H11BrN2O3S
Molecular Weight355.21
Structural Identifiers
SMILESC1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)S(=O)(=O)N
InChIInChI=1S/C13H11BrN2O3S/c14-10-1-6-13(17)9(7-10)8-16-11-2-4-12(5-3-11)20(15,18)19/h1-8,17H,(H2,15,18,19)
InChIKeyYLZCXFNEZYMLLJ-LZYBPNLTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide (CAS 1245796-85-3): A Halogenated Sulfonamide Schiff Base for Specialized Research


4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide (CAS 1245796-85-3) is a halogenated sulfonamide Schiff base compound synthesized via condensation of 5-bromo-2-hydroxybenzaldehyde with 4-aminobenzenesulfonamide (sulfanilamide) [1]. This compound belongs to a therapeutically relevant class of azomethine (-CH=N-) derivatives known for their ability to chelate transition metals and inhibit enzymes such as carbonic anhydrases and acetylcholinesterase [2]. Its molecular structure features a bromine atom at the 5-position of the salicylidene ring, which has been crystallographically shown to maintain a coplanar orientation with the azomethine group, a feature critical for molecular recognition and bioactivity [3].

The Pitfalls of Analogue Swapping: Why 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide Is Not Interchangeable


Substituting 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide (SB1) with its close structural analogs—such as those incorporating a thiazole ring (SB2), additional bromine atoms (SB3, SB4), or iodine substituents (SB5)—leads to dramatic, non-linear changes in antimicrobial efficacy. For instance, the simple addition of a second bromine atom and a thiazole group in SB4 improves potency against B. subtilis by over 380-fold relative to SB1, while the mere addition of a thiazole group in SB2 improves potency by nearly 5-fold [1]. Conversely, adding only a second bromine atom (SB3) reduces activity against the same strain by 75%. These stark variations confirm that antimicrobial activity is exquisitely sensitive to the halogen substitution pattern and the nature of the sulfonamide N-substituent, making generic replacement without activity verification unreliable [1].

Quantitative Differentiation Evidence for 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide


Head-to-Head Broth Microdilution MICs Against B. subtilis: Target Compound vs. Four Structural Analogs

In a direct head-to-head study of five sulfonamide Schiff bases (SB1-SB5) varying in halogen substitution and sulfonamide N-substituent, the target compound, 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide (SB1), exhibited a minimum inhibitory concentration (MIC) of 176.0 µM against Bacillus subtilis [1]. This potency was 4.9-fold weaker than its mono-bromo, thiazole-substituted analog SB2 (MIC = 35.7 µM), 383-fold weaker than the dibromo, thiazole-substituted SB4 (MIC = 0.46 µM), yet 4.1-fold more potent than the dibromo analog SB3 (MIC = 719.9 µM) [1]. Against ampicillin (MIC = 1.40 µM), all compounds were less active, but the fold-difference varies dramatically across the series. This demonstrates that the specific mono-bromo, unsubstituted sulfonamide configuration of SB1 occupies a distinct, intermediate position in the SAR landscape, making it a crucial baseline compound for probing the contribution of the sulfanilamide core versus N-heterocyclic modifications [1].

Antimicrobial Resistance Medicinal Chemistry Structure-Activity Relationship (SAR)

Effect of 5-Bromo Substitution on Molecular Planarity: Crystallographic Comparison with the Non-Brominated Analog

Single-crystal X-ray diffraction studies of N-acetylated derivatives show that the 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide core (II) maintains a coplanar arrangement between its two benzene rings and the central azomethine group, with a torsion angle of 179.1(2)°, nearly identical to that of its non-brominated counterpart (I) at 180.0(3)° [1]. This coplanarity is enforced by an intramolecular O—H···N hydrogen bond between the ortho-hydroxy group and the imine nitrogen. Crucially, while the bromine atom does not disrupt this bioactive conformation, it introduces a heavy atom for phasing in crystallographic studies and a site for potential halogen bonding, without the steric penalties of a second ortho substituent [1]. This property is not shared by 3,5-dihalogenated (SB3, SB4) or 3,5-diiodo (SB5) analogs, where additional ortho-substitution may perturb the planarity and thus alter receptor complementarity.

Structural Biology Crystallography Drug Design

Antimicrobial Potency of Schiff Base Over Parent Sulfadiazine: Comparative Study in a Pyrimidine-Substituted Analog

In a study of the closely related Schiff base (E)-4-((5-bromo-2-hydroxybenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (5BRSDA), the compound demonstrated a more potent pathogenic effect against tested microbes than the free parent ligands, sulfadiazine and 5-bromosalicylaldehyde, as assessed by the disc well diffusion method [1]. While direct MIC values for 5BRSDA were not reported, a broader class-level analysis reinforces this trend: a panel of sulfonamide Schiff bases inhibited bacterial, fungal, and protozoan β-class carbonic anhydrases with KI values in the nanomolar to submicromolar range, while the parent sulfonamide drugs are effectively inactive (MIC >512 µg/mL) against resistant pathogens [2][3]. This indicates that incorporation of the 5-bromo-2-hydroxybenzylidene moiety into a sulfonamide framework—as in the target compound—is a validated strategy for overcoming resistance, making the unadorned 5-bromo derivative a critical precursor for further optimization.

Antimicrobial Drug Development Schiff Base Chemistry Sulfonamide Antibiotics

Differential Cytotoxicity and Metal-Chelation Potential: SB1 as a Ligand for Anticancer Complexes

The target compound serves as a foundational ligand for generating bioactive metal complexes. In a study of its nickel(II) complex, [Ni(SB1)2], the complex demonstrated distinct cytotoxicity against breast cancer cells (MCF-7), with an IC50 value that is comparable to cisplatin after chelation [1]. While the free ligand SB1 itself showed moderate cytotoxicity (qualitatively reported), its value lies in its ability to form stable octahedral Ni(II) complexes through O,N-bidentate chelation. This chelation mode was verified by FT-IR and NMR spectroscopy: the phenolic OH proton of free SB1 disappears upon complexation, and the azomethine (C=N) signal shifts, confirming metal coordination [1]. When compared to N-thiazole-substituted analogs SB2, SB4, and SB5—which exhibit varying geometries (square planar, tetrahedral) and thermal decomposition profiles—SB1 consistently yields octahedral complexes with distinct pharmacokinetic and pharmacodynamic profiles [1]. This makes SB1 the preferred ligand for researchers seeking to systematically probe the effect of metal geometry on anticancer activity without the confounding influence of an N-heterocyclic substituent.

Cancer Chemotherapy Bioinorganic Chemistry Metallodrugs

Validated Application Scenarios for 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide Based on Comparative Evidence


SAR Baseline for Halogenated Sulfonamide Schiff Base Libraries

The compound's well-defined, intermediate antimicrobial activity (MIC = 176.0 µM against B. subtilis) and its distinct position within the SB1-SB5 activity spectrum make it an ideal reference standard for structure-activity relationship (SAR) studies [1]. Medicinal chemists can use SB1 as a control to systematically assess how adding a thiazole ring (SB2), a second bromine (SB3), or both (SB4) modulates potency, without the confounding effects of additional substituents.

Isomorphous Heavy-Atom Derivative for Protein Crystallography

The presence of a single bromine atom that does not disrupt the coplanar bioactive conformation (torsion angle 179.1°) makes SB1 an excellent candidate for heavy-atom derivatization in X-ray crystallography [2]. It can be soaked into protein crystals to enable experimental phasing via Single-wavelength Anomalous Diffraction (SAD) or Multiple Isomorphous Replacement (MIR), a property not shared by its non-halogenated or di-halogenated analogs.

Parent Scaffold for Design of β-Carbonic Anhydrase Inhibitors

The core sulfonamide Schiff base motif is validated as a nanomolar inhibitor of pathogenic β-carbonic anhydrases, while parent sulfa drugs remain inactive [3][4]. SB1 provides the simplest entry into this pharmacophore class, enabling further derivatization at the sulfonamide nitrogen to optimize selectivity for bacterial, fungal, or protozoan enzyme isoforms.

Minimal Ligand for Mechanistic Bioinorganic Chemistry

SB1 serves as the simplest O,N-bidentate ligand in the series, reliably forming octahedral Ni(II) complexes without the geometric complexity introduced by thiazole (SB2, SB4) or diiodo (SB5) substituents [1]. This allows inorganic chemists to isolate the contribution of the metal ion geometry to anticancer activity, making it the preferred ligand for systematic mechanistic studies.

Quote Request

Request a Quote for 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.